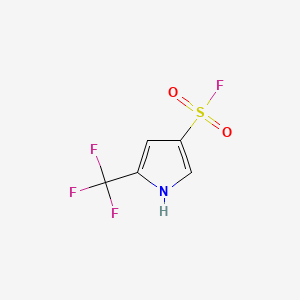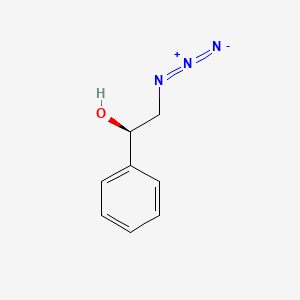
(R)-2-Azido-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Azido-1-phenylethanol is an organic compound characterized by the presence of an azido group (-N₃) attached to a chiral carbon, which is also bonded to a phenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azido-1-phenylethanol typically involves the azidation of ®-2-bromo-1-phenylethanol. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require moderate heating to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of ®-2-Azido-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, minimizing the risks associated with handling azides.
Types of Reactions:
Oxidation: ®-2-Azido-1-phenylethanol can undergo oxidation reactions to form corresponding azido ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a tosylate or mesylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Azido ketones or carboxylic acids.
Reduction: ®-2-Amino-1-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: ®-2-Azido-1-phenylethanol is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds. Its azido group can participate in click chemistry reactions, forming triazoles which are valuable in drug discovery and materials science.
Biology: In biological research, ®-2-Azido-1-phenylethanol can be used to study enzyme mechanisms and protein interactions. The azido group can be selectively modified to introduce bioorthogonal tags for imaging and tracking biomolecules in cells.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives can exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, ®-2-Azido-1-phenylethanol is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating complex molecular architectures.
作用機序
The mechanism of action of ®-2-Azido-1-phenylethanol involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
類似化合物との比較
(S)-2-Azido-1-phenylethanol: The enantiomer of ®-2-Azido-1-phenylethanol, differing in the spatial arrangement of atoms around the chiral center.
2-Azido-1-phenylethanone: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Azido-1-phenylpropanol: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: ®-2-Azido-1-phenylethanol is unique due to its chiral nature and the presence of both azido and hydroxyl functional groups. This combination allows for diverse chemical transformations and applications in various fields, making it a versatile compound in research and industry.
特性
CAS番号 |
134625-72-2 |
|---|---|
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC名 |
(1R)-2-azido-1-phenylethanol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m0/s1 |
InChIキー |
MALKRPRQNKEVSK-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](CN=[N+]=[N-])O |
正規SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


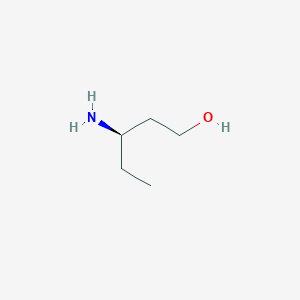
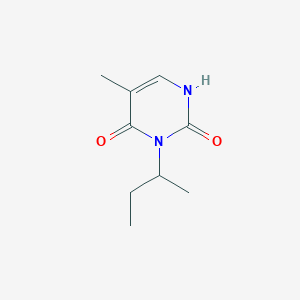
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)

![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
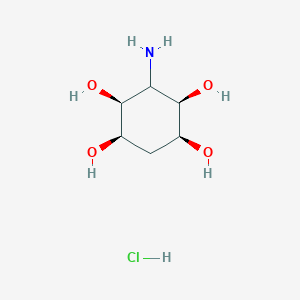
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)

![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)



